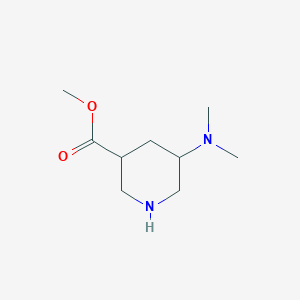

Methyl 5-(dimethylamino)piperidine-3-carboxylate

Description

Methyl 5-(dimethylamino)piperidine-3-carboxylate (CAS: 1555892-94-8) is a piperidine derivative featuring a dimethylamino (-N(CH₃)₂) group at position 5 and a methyl ester (-COOCH₃) at position 2. Its molecular formula is C₉H₁₈N₂O₂, with a molecular weight of 186.25 g/mol . This compound is primarily utilized as a pharmaceutical intermediate, serving as a building block in the synthesis of bioactive molecules. The dimethylamino group enhances solubility in polar solvents, while the ester moiety allows for further functionalization, such as hydrolysis to carboxylic acids .

Properties

IUPAC Name |

methyl 5-(dimethylamino)piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-11(2)8-4-7(5-10-6-8)9(12)13-3/h7-8,10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKGROTZIKFCAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CC(CNC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1555892-94-8 | |

| Record name | methyl 5-(dimethylamino)piperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(dimethylamino)piperidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of piperidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as purification through distillation or crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(dimethylamino)piperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(dimethylamino)piperidine-3-carboxylate serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural properties allow it to interact with biological systems effectively, making it a candidate for drug development targeting neurological disorders and cancer.

Potential Therapeutic Roles :

- GABA Transport Inhibition : Research suggests that this compound can inhibit GABA transporters, potentially increasing GABA levels in the synaptic cleft. This mechanism is vital for developing treatments for epilepsy and anxiety disorders.

- Anticancer Activity : Studies have indicated that derivatives of piperidine, including this compound, may exhibit cytotoxic effects against cancer cell lines. For instance, certain piperidine-based compounds have shown the ability to induce apoptosis in hypopharyngeal tumor cells more effectively than traditional chemotherapy agents like bleomycin.

Neuropharmacological Applications

The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating neurodegenerative diseases. It has been highlighted in recent reviews for its potential to influence neurotransmitter dynamics favorably .

GABA Transporter Studies

A study investigating the effects of this compound on GABA transporters demonstrated increased GABA levels in neuronal cultures. This finding suggests its potential utility in treating conditions characterized by GABAergic dysfunction, such as epilepsy and anxiety disorders.

Anticancer Research

In vitro studies have shown that piperidine derivatives can inhibit the growth of various cancer cell lines. For example, one study reported that certain piperidine-based compounds induced apoptosis in human cancer cell lines at concentrations lower than those required for standard treatments .

Table 1: Summary of Anticancer Activity

| Cell Line | GI50 (μM) | CC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| Hypopharyngeal | <10 | >50 | High |

| MDA-MB-231 (Breast) | 26.6 | 53.5 | Moderate |

| A498 (Renal) | 22.3 | 40 | Moderate |

Mechanism of Action

The mechanism of action of methyl 5-(dimethylamino)piperidine-3-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Electronic Effects: The dimethylamino group in this compound increases electron density on the piperidine ring, facilitating nucleophilic reactions. This contrasts with methyl or ketone substituents in analogs, which offer fewer electronic modulation opportunities .

- However, its current use as an intermediate highlights the need for further functionalization to achieve bioactivity .

- Synthetic Flexibility : The ester group allows straightforward conversion to carboxylic acids or amides, making it more versatile than Ranitidine-related compounds with fixed thioether linkages .

Biological Activity

Methyl 5-(dimethylamino)piperidine-3-carboxylate (MDP) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MDP, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MDP is characterized by its piperidine core with a dimethylamino group and a carboxylate moiety. Its chemical structure can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 1555892-94-8

MDP's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : MDP may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.

- Receptor Modulation : It has been suggested that MDP can interact with neurotransmitter receptors, influencing signaling pathways associated with various physiological responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of MDP. For instance, research indicates that MDP exhibits cytotoxic effects against several cancer cell lines, including ovarian cancer cells (SKOV-3). The compound demonstrated a GI50 (concentration required to inhibit cell growth by 50%) of approximately 38 µM, which is competitive compared to established chemotherapeutics .

Table 1: Anticancer Activity of MDP

Neuroprotective Effects

MDP has also shown promise in neuroprotection. Studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress. This effect is believed to be mediated through the modulation of intracellular signaling pathways that regulate cell survival .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of MDP reveal potential efficacy against various bacterial strains. The compound's ability to disrupt bacterial cell membranes has been noted as a possible mechanism for its antimicrobial action .

Case Studies and Research Findings

-

Ovarian Cancer Study :

A study explored the effects of MDP on SKOV-3 ovarian cancer cells, revealing significant cytotoxicity and potential for further development as an anticancer agent . -

Neuroprotection in Animal Models :

Animal studies indicated that MDP administration led to reduced neuronal damage in models of induced oxidative stress, suggesting its utility in treating neurodegenerative diseases . -

Antimicrobial Efficacy :

Research demonstrated that MDP exhibited inhibitory effects against Gram-positive bacteria, with further studies needed to elucidate its full spectrum of antimicrobial activity .

Q & A

Q. What are the recommended synthetic routes for Methyl 5-(dimethylamino)piperidine-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves functionalization of a piperidine scaffold. A common approach is the use of tert-butoxycarbonyl (Boc) protection for the amine group to prevent side reactions during esterification or dimethylamino substitution. For example, tert-butyl carbamate intermediates (e.g., 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate) are synthesized via nucleophilic substitution or reductive amination, followed by deprotection . Reaction optimization may include:

- Temperature control (e.g., 0–25°C for Boc deprotection using TFA).

- Solvent selection (e.g., DCM for amide coupling, methanol for esterification).

- Catalysts like DMAP for ester formation or Pd/C for hydrogenation steps.

Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the target compound.

Q. Which analytical techniques are most reliable for characterizing this compound and assessing purity?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to resolve impurities; retention time and peak symmetry indicate purity .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight ([M+H]+ expected at ~229.3 g/mol).

- NMR : 1H/13C NMR (in CDCl3 or DMSO-d6) verifies structural integrity. Key signals include:

- δ ~3.7 ppm (ester methyl group).

- δ ~2.2–2.8 ppm (dimethylamino protons).

- Piperidine ring protons (δ ~1.5–3.5 ppm) .

Q. How should this compound be stored to ensure stability in long-term studies?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Desiccants (e.g., silica gel) should be used to prevent hydrolysis of the ester group. Periodic analysis via HPLC is recommended to monitor degradation, especially if used in aqueous buffers .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a key intermediate in synthesizing bioactive molecules, particularly:

- Enzyme inhibitors : Piperidine scaffolds are common in protease or kinase inhibitor design.

- Receptor modulators : The dimethylamino group enhances binding to GPCRs or neurotransmitter transporters .

Functionalization at the 3-carboxylate position (e.g., amide formation) expands its utility in structure-activity relationship (SAR) studies.

Advanced Research Questions

Q. How do stereochemical variations at the piperidine ring impact the compound’s biological activity, and how can enantioselective synthesis be achieved?

- Methodological Answer : Stereochemistry at the 3-carboxylate and 5-dimethylamino positions affects target binding. For enantioselective synthesis:

- Use chiral auxiliaries (e.g., Evans oxazolidinones) during esterification.

- Enzymatic resolution with lipases or esterases to separate enantiomers.

- Asymmetric hydrogenation with Ru or Rh catalysts for cis/trans isomer control .

Biological assays (e.g., IC50 determination against target enzymes) should compare enantiomers to quantify stereochemical effects.

Q. What strategies mitigate batch-to-batch variability in impurity profiles during scale-up synthesis?

- Methodological Answer : Common impurities include:

- Unreacted intermediates : Monitor via TLC during synthesis.

- Oxidation byproducts : Use antioxidants (e.g., BHT) in reaction mixtures.

- Dimethylamine adducts : Control pH during workup to prevent amine migration.

Advanced QC measures: - Peptide content analysis : Quantify active compound via UV-Vis (λ ~260 nm).

- Salt content determination : Ion chromatography for counterion analysis (e.g., chloride) .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic/electrophilic sites (e.g., ester carbonyl reactivity).

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., acetylcholinesterase). Focus on hydrogen bonding (dimethylamino group) and hydrophobic interactions (piperidine ring) .

Validate predictions with kinetic assays (e.g., SPR for binding affinity).

Q. What are the challenges in detecting and quantifying trace impurities using hyphenated techniques (e.g., LC-MS/MS)?

- Methodological Answer :

- LC-MS/MS : Employ MRM (multiple reaction monitoring) for trace impurity detection (e.g., limit of quantification <0.1%).

- Sample preparation : Solid-phase extraction (SPE) to concentrate impurities.

Key impurities to monitor: - N-Oxide derivatives : Formed via dimethylamino oxidation (m/z +16).

- Hydrolysis products : Free carboxylic acid (m/z –32) under acidic conditions .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Methodological Answer : Solubility variations may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.